3,4-Di-O-acetyl-D-xylal
Overview
Description
3,4-Di-O-acetyl-D-xylal is a derivative of D-xylal, a monosaccharide possessing a double bond between the first and second carbon atoms. This compound is part of the glycal family, which are unsaturated sugar derivatives characterized by their high reactivity and ability to undergo regio- and stereoselective transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Di-O-acetyl-D-xylal typically involves the acetylation of D-xylal. One common method includes the use of zinc dust in 50% acetic acid at temperatures below -10°C . This process ensures the selective acetylation of the hydroxyl groups at the third and fourth positions of the D-xylal molecule.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale acetylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-Di-O-acetyl-D-xylal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form formyl and formate groups.
Substitution: It reacts with azides and hydroxymethyl groups to produce stereoselective reaction products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride (LiAlH4) is frequently used as a reducing agent.
Substitution: Reagents such as azides and hydroxymethyl groups are used under controlled conditions to achieve desired products.
Major Products Formed
Formyl and Formate Groups: Formed through oxidation reactions.
Alcohols: Produced via reduction reactions.
Stereoselective Products: Result from substitution reactions with azides and hydroxymethyl groups.
Scientific Research Applications
3,4-Di-O-acetyl-D-xylal has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of carbohydrate metabolism and enzyme interactions.
Industry: Employed in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 3,4-Di-O-acetyl-D-xylal involves its high reactivity due to the presence of the double bond and acetyl groups. These functional groups facilitate regio- and stereoselective transformations, allowing the compound to interact with various molecular targets. The pathways involved include glycosylation reactions and the formation of carbon-carbon and carbon-heteroatom bonds .
Comparison with Similar Compounds
Similar Compounds
3,4,6-Tri-O-acetyl-D-glucal: Another glycal derivative with similar reactivity but different substitution patterns.
2-Iodo-3,4,6-tri-O-acetyl-D-glucal: Used in palladium-catalyzed cross-coupling reactions.
4-Tosyl-5-trifluoromethyl-1,2,3-triazole derivatives: Synthesized from 3,4,6-tri-O-acetyl-D-glucal and used in antiviral research.
Uniqueness
3,4-Di-O-acetyl-D-xylal is unique due to its specific acetylation pattern, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of stereoselective products and complex organic molecules .
Properties
IUPAC Name |
[(3R,4R)-4-acetyloxy-3,4-dihydro-2H-pyran-3-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O5/c1-6(10)13-8-3-4-12-5-9(8)14-7(2)11/h3-4,8-9H,5H2,1-2H3/t8-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKCFBYWQGPLSJ-RKDXNWHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1COC=CC1OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1COC=C[C@H]1OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the reaction of 3,4-Di-O-acetyl-D-xylal with carbon monoxide and hydrogen?
A1: This reaction, known as hydroformylation, is significant because it allows for the synthesis of anhydrodeoxyheptoses. [] Specifically, it yields 4,5-di-O-acetyl-2,6-anhydro-3-deoxy-aldehydo-d-lyxo-hexose (I) and 4,5,di-O-acetyl-2,6-anhydro-3-deoxy-aldehydo-d-xylo-hexose (II). [, ] This reaction is particularly interesting as it allows for the creation of more complex sugars from simpler starting materials.
Q2: How does the stereochemistry of this compound affect its reactivity in hydroformylation reactions?
A2: Research indicates that the stereochemistry of the starting glycal plays a crucial role in determining the stereochemical outcome of the hydroformylation reaction. [, ] For instance, the reaction of this compound with carbon monoxide and deuterium leads to the cis-addition of the reagents across the double bond, resulting in the formation of specific stereoisomers of anhydrodeoxyhexitols. []
Q3: Can you explain the use of this compound in synthesizing alkyl 2,3-dideoxy-2-enopyranosid-4-uloses?
A3: this compound serves as a precursor for synthesizing various alkyl 2,3-dideoxy-2-enopyranosid-4-uloses. [] For example, reacting it with ethanol under boron trifluoride catalysis yields a mixture of ethyl 4-O-acetyl 2,3-dideoxy-D-glycero-pent-2-enopyranosides. [] These can then be separated and further modified to obtain desired derivatives.
Q4: What is the role of manganese dioxide in reactions involving this compound derivatives?
A4: Manganese dioxide functions as a selective oxidizing agent in these reactions. [, ] Interestingly, its action is dependent on the stereochemistry of the substrate. For instance, the α-D anomer of ethyl 2,3-dideoxy-4-O-acetyl-D-glycero-pent-2-enopyranoside readily oxidizes to the corresponding α,β-unsaturated ketone, while the β-D anomer remains unreactive. []
Q5: How is nuclear magnetic resonance (NMR) spectroscopy utilized in studying this compound and its derivatives?
A5: NMR spectroscopy proves to be an indispensable tool for structural characterization and understanding the conformational preferences of this compound and its derivatives. [, ] Analysis of NMR spectra, including those of deuterated analogs, helps confirm structural assignments, elucidate stereochemistry, and provide insights into conformational preferences. [, ]
Q6: Beyond hydroformylation and oxidation, what other synthetic applications does this compound have?
A6: this compound is a versatile building block in carbohydrate chemistry. It can be used to synthesize optically active 2-alkoxy-2H-pyran-3(6H)-ones, which act as valuable dienophiles in Diels-Alder cycloadditions. [] This allows for the creation of complex cyclic compounds with defined stereochemistry.
Q7: Has this compound been used in synthesizing glycosides?
A7: Yes, this compound can be converted to its brominated form, acetobromoxylose, which is then used for synthesizing various alkyl β-D-xylopyranosides using either vitamin B12 or BF3-etherate as catalysts. [] This highlights the versatility of this compound in accessing diverse carbohydrate derivatives.
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